molecular formula C8H5BrClFO B13004998 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone

Cat. No.: B13004998
M. Wt: 251.48 g/mol
InChI Key: WTAJDYDVUKYIHJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the reaction of cuprous bromide with hydrogen bromide at elevated temperatures (100-130°C) to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The ethanone group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl ethanones can be formed.

    Oxidation Products: Oxidation of the ethanone group can lead to the formation of carboxylic acids.

    Reduction Products: Reduction of the ethanone group can result in the formation of alcohols.

Scientific Research Applications

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Disrupting Cell Membranes: Interacting with lipid bilayers and altering membrane permeability.

    Modulating Signal Transduction Pathways: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone can be compared with other halogenated phenyl ethanones, such as:

Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

1-(3-bromo-2-chloro-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3

InChI Key

WTAJDYDVUKYIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)Cl

Origin of Product

United States

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